molecular formula C16H29N B12631614 N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]cyclohexanamine

N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]cyclohexanamine

Katalognummer: B12631614
Molekulargewicht: 235.41 g/mol
InChI-Schlüssel: SCIDAAFYEQBFPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]cyclohexanamine is an organic compound with the molecular formula C16H29N This compound features a cyclohexanamine group attached to a trimethylcyclohexenylmethyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]cyclohexanamine typically involves the reaction of cyclohexanamine with a suitable precursor containing the trimethylcyclohexenylmethyl group. One common method involves the use of β-ionone as a starting material. β-ionone is first converted to a suitable intermediate, which is then reacted with cyclohexanamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]cyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]cyclohexanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its versatility in various applications sets it apart from other similar compounds.

Eigenschaften

Molekularformel

C16H29N

Molekulargewicht

235.41 g/mol

IUPAC-Name

N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]cyclohexanamine

InChI

InChI=1S/C16H29N/c1-12-9-13(2)16(14(3)10-12)11-17-15-7-5-4-6-8-15/h9,13-17H,4-8,10-11H2,1-3H3

InChI-Schlüssel

SCIDAAFYEQBFPN-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(=CC(C1CNC2CCCCC2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.